Cas no 1568043-97-9 ((1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol)

(1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative characterized by its stereospecific (1R) configuration and functionalized aromatic ring. The compound's key structural features—a methoxy group at the ortho position and a methyl group at the para position—impart distinct electronic and steric properties, making it valuable as a building block in asymmetric synthesis and pharmaceutical intermediates. Its amino alcohol moiety enables chelation with metals, facilitating applications in catalysis and ligand design. The defined stereochemistry ensures high enantioselectivity in reactions, while the aromatic substitution pattern enhances stability and reactivity in targeted transformations. This compound is typically employed in research settings for the development of bioactive molecules and chiral auxiliaries.
(1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol structure
1568043-97-9 structure
Product Name:(1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
CAS No:1568043-97-9
MF:C10H15NO2
MW:181.231602907181
CID:5746406
PubChem ID:29888837
Update Time:2025-10-29

(1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS021321688
    • EN300-1147263
    • (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
    • 1568043-97-9
    • Benzenemethanol, α-(aminomethyl)-2-methoxy-5-methyl-, (αR)-
    • (1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
    • Inchi: 1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1
    • InChI Key: PVJJWHPKKFAAEF-VIFPVBQESA-N
    • SMILES: O[C@@H](CN)C1C=C(C)C=CC=1OC

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Density: 1.101±0.06 g/cm3(Predicted)
  • Boiling Point: 341.5±42.0 °C(Predicted)
  • pka: 12.11±0.35(Predicted)

(1R)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147263-1.0g
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$741.0 2023-10-25
Enamine
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Enamine
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Enamine
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Enamine
EN300-1147263-2.5g
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Enamine
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Enamine
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